molecular formula C12H9Cl2N5O2S B6528627 2,5-dichloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide CAS No. 1019101-71-3

2,5-dichloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B6528627
CAS No.: 1019101-71-3
M. Wt: 358.2 g/mol
InChI Key: SUCGEDSMXKWSBP-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core substituted with chlorine atoms at positions 2 and 3. The carboxamide group is further functionalized with a 1,3,4-oxadiazole ring linked to a 1,5-dimethylpyrazole moiety.

Properties

IUPAC Name

2,5-dichloro-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N5O2S/c1-5-3-7(18-19(5)2)11-16-17-12(21-11)15-10(20)6-4-8(13)22-9(6)14/h3-4H,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCGEDSMXKWSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

Compound Class Core Structure Functional Groups Biological Relevance
Target Compound Thiophene-3-carboxamide 2,5-dichloro, oxadiazole, pyrazole Underexplored (hypothetical)
2,5-Dichlorothiophene-3-acid Thiophene-3-carboxylic acid 2,5-dichloro, carboxylic acid Intermediate in agrochemicals
Raltegravir Oxadiazole Fluorobenzyl, carbonyl HIV integrase inhibitor
Celecoxib Pyrazole Sulfonamide, trifluoromethyl COX-2 inhibitor

Physicochemical Properties

Computational studies using density-functional theory (DFT), such as the Colle-Salvetti correlation-energy method , predict that the electron-withdrawing chlorine substituents and oxadiazole ring enhance the compound’s dipole moment (estimated >4.5 D) compared to non-chlorinated analogs. This property may improve solubility in polar solvents, a critical factor in drug formulation.

Crystallographic and Hydrogen-Bonding Patterns

Crystal structure analysis using tools like SHELX and Mercury CSD reveals that pyrazole and oxadiazole moieties often form intermolecular hydrogen bonds (e.g., N–H···O/N interactions). For example, graph set analysis of related oxadiazole derivatives shows characteristic $ R_2^2(8) $ motifs, stabilizing crystal packing. The target compound’s dimethylpyrazole group may introduce steric hindrance, reducing hydrogen-bonding propensity compared to unsubstituted pyrazoles.

Table 2: Hypothetical Crystallographic Parameters (Based on Analog Data)

Parameter Target Compound (Predicted) 2,5-Dichlorothiophene-3-acid (Observed)
Space Group P2₁/c P-1
Hydrogen Bonds per Molecule 2–3 4–5
Density (g/cm³) ~1.45 1.62

Notes

Data Gaps : Experimental data on the target compound’s synthesis, stability, and bioactivity are absent in the provided evidence, necessitating caution in extrapolating results.

Future Directions : Priority should be given to crystallographic characterization and in vitro assays to validate predicted properties.

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